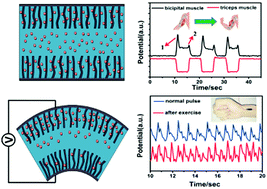Bionic ion channel and single-ion conductor design for artificial skin sensors†
Journal of Materials Chemistry B Pub Date: 2017-08-03 DOI: 10.1039/C7TB01760J
Abstract
Herein, to mimic the human skin's ability to report sensing signals using ions, a novel ionic skin based on a single-ion conductor sandwiched between two carbon nanotube array electrodes was developed. Compared with the widely studied electronic skin, this flexible ionic skin could generate electrical signals without any power supply and distinguish different directions of the bending strain due to ion redistribution induced by mechanical deformation. In this study, the bionic-ordered ion channel and single-ion conductor design in the nanocomposite sensor guarantee simultaneous sensing signal (mV) under a micro-strain as small as 0.0347% with high sensitivity, stability, and linearity. The integrated wearable sensors succeed in detecting the real-time signal of human activities from large-scale deformations to subtle physiological signals including pulse wave at different frequencies and multiple modes of muscle relaxation–contraction. The present study paves a new way for designing artificial skin similar to the natural skin and developing the emerging flexible and wearable sensing platforms for healthcare and biomedical applications.

Recommended Literature
- [1] Oxygen self-sufficient fluorinated polypeptide nanoparticles for NIR imaging-guided enhanced photodynamic therapy†
- [2] Nanoporous microstructures mediate osteogenesis by modulating the osteo-immune response of macrophages†
- [3] Pd-catalysed, Ag-assisted C2–H alkenylation of benzophospholes†
- [4] 10th Spiers Memorial Lecture. Transfer mechanisms of electronic excitation
- [5] First structurally authenticated inorganic polymers of CuBr and CuI containing chiral bidentate N-donor ligands. Use of the Schiff base 2,2′-bis[(4S)-4-benzyl-2-oxazoline] as ligand
- [6] Triphenylene containing blue-light emitting semi-fluorinated aryl ether polymers with excellent thermal and photostability†
- [7] Biodegradable, non-bactericidal oxygen-functionalised imidazolium esters: A step towards ‘greener’ ionic liquids†
- [8] Crystal structure, luminescence properties and application performance of color tuning Y2Mg2Al2Si2O12:Ce3+,Mn2+ phosphors for warm white light-emitting diodes
- [9] Large static first and second hyperpolarizabilities dominated by excess electron transition for radical ion pair salts M2˙+TCNQ˙− (M = Li, Na, K)†
- [10] A comparative study of semi-flexible linear and ring polymer conformational change in an anisotropic environment

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 11006-27-2
-
CAS no.: 12769-51-6









